methylmalonyl-coenzyme A
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Overview
Description
Methylmalonyl-coenzyme A is a thioester consisting of coenzyme A linked to methylmalonic acid. This compound is crucial in the metabolism of fatty acids with an odd number of carbons, certain amino acids (valine, isoleucine, methionine, threonine), and cholesterol side-chains .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylmalonyl-coenzyme A can be synthesized through a two-step procedure. The first step involves the preparation of the thiophenyl ester of methylmalonic acid using dicyclohexylcarbodiimide as a condensing agent. This is followed by transesterification with coenzyme A, yielding this compound in an 80% overall yield . An additional step, methylation of malonic acid with iodomethane, can introduce a stable or radioactive isotope into the product .
Industrial Production Methods
Industrial production methods for this compound often involve chemo-enzymatic synthesis. This approach systematically tests various methods for the synthesis of acyl-coenzyme A thioesters, including saturated acyl-coenzyme A, α,β-unsaturated acyl-coenzyme A, and α-carboxylated acyl-coenzyme A . These methods are scalable and do not require special chemical equipment, making them convenient for biological laboratories .
Chemical Reactions Analysis
Types of Reactions
Methylmalonyl-coenzyme A undergoes several types of reactions, including:
Isomerization: It is converted into succinyl-coenzyme A by this compound mutase.
Epimerization: The enzyme this compound epimerase catalyzes the interconversion of D- and L-methylmalonyl-coenzyme A.
Common Reagents and Conditions
Propionyl-coenzyme A and bicarbonate: These are converted to this compound by the enzyme propionyl-coenzyme A carboxylase.
Major Products Formed
Succinyl-coenzyme A: This is the major product formed from the isomerization of this compound.
Scientific Research Applications
Methylmalonyl-coenzyme A has several scientific research applications:
Chemistry: It is used in the study of coenzyme A-dependent enzymes and pathways.
Biology: It plays a role in the metabolism of fatty acids, amino acids, and cholesterol.
Medicine: It is involved in the diagnosis and study of metabolic disorders such as methylmalonic acidemia.
Industry: It is used in the production of various coenzyme A esters that are of biochemical interest.
Mechanism of Action
Methylmalonyl-coenzyme A exerts its effects through several mechanisms:
Comparison with Similar Compounds
Methylmalonyl-coenzyme A can be compared with other similar compounds:
Succinyl-coenzyme A: This compound is the product of the isomerization of this compound and plays a key role in the tricarboxylic acid cycle.
Propionyl-coenzyme A: This is the precursor to this compound in the metabolic pathway.
Malonyl-coenzyme A: This compound is involved in fatty acid biosynthesis and is structurally similar to this compound.
This compound is unique due to its role in both the metabolism of odd-chain fatty acids and certain amino acids, as well as its involvement in the tricarboxylic acid cycle .
Properties
CAS No. |
73173-92-9 |
---|---|
Molecular Formula |
C25H40N7O19P3S |
Molecular Weight |
867.6 g/mol |
IUPAC Name |
(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12-,13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
MZFOKIKEPGUZEN-AGCMQPJKSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
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